6-hydroxy-N-(isoxazol-3-yl)pyrimidine-4-carboxamide
Description
Historical Development of Isoxazole-Pyrimidine Hybrid Research
The exploration of isoxazole-pyrimidine hybrids originated in the early 2000s with the discovery of isoxazole’s ability to enhance pharmacokinetic properties in antiviral agents. A pivotal advancement occurred in 2012 when modular synthesis protocols enabled the coupling of pyrimidine-4-carboxamides with isoxazole derivatives, as demonstrated in the preparation of AG-7088 analogs for enterovirus inhibition. By 2019, the specific compound this compound was first reported in PubChem (CID 136666399), featuring a molecular weight of 260.25 g/mol and the SMILES string C1CCC2=NOC(=C2C1)NC(=O)C3=CC(=O)NC=N3. Subsequent studies optimized its synthesis via three-step reactions: (1) amide condensation of pyrimidine-5-carboxylic acid with isoxazol-3-amine, (2) hydroxylation at position 6, and (3) cyclization to stabilize the isoxazole ring.
Table 1: Key Historical Milestones in Isoxazole-Pyrimidine Hybrid Development
Significance in Medicinal Chemistry
The compound’s significance stems from its dual pharmacophoric elements:
- Pyrimidine Core : Serves as a hydrogen-bond acceptor/donor, mimicking nucleotide bases for enzyme targeting (e.g., kinases, polymerases).
- Isoxazole Moiety : Enhances metabolic stability and membrane permeability via reduced cLogP (calculated as 0.334).
Notably, the 6-hydroxy group increases water solubility while enabling metal chelation, a feature exploited in anticancer drug design. Hybridization with natural products, such as curcumin-isoxazole derivatives, has further expanded its anti-inflammatory and antiproliferative applications.
Current Research Landscape
Recent studies emphasize structure-activity relationship (SAR) optimization:
- Anticancer Activity : Analogous compounds (e.g., CID 58056281) inhibit tyrosine kinases with IC50 values of 5–8 μM in DU-145 prostate cancer cells.
- Antimicrobial Potential : Chlorine-substituted derivatives exhibit MIC values of 1–16 μg/mL against Mycobacterium tuberculosis.
- Synthetic Innovations : The CN113943281B patent describes a 72% yield for a three-step synthesis using commercially available reactants.
Table 2: Biological Activities of Structural Analogs
Research Challenges and Opportunities
Challenges :
- Synthetic Complexity : Regioselective cyclization during isoxazole formation requires precise temperature control (70–80°C).
- Metabolic Instability : The 6-hydroxy group undergoes rapid glucuronidation in hepatic microsomes, limiting oral bioavailability.
Opportunities :
Properties
IUPAC Name |
N-(1,2-oxazol-3-yl)-6-oxo-1H-pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O3/c13-7-3-5(9-4-10-7)8(14)11-6-1-2-15-12-6/h1-4H,(H,9,10,13)(H,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJBXAXPSRMGMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1NC(=O)C2=CC(=O)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-N-(isoxazol-3-yl)pyrimidine-4-carboxamide typically involves the formation of the isoxazole ring followed by the construction of the pyrimidine ring. One common method includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-N-(isoxazol-3-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Synthesis of 6-hydroxy-N-(isoxazol-3-yl)pyrimidine-4-carboxamide
The synthesis of this compound typically involves multi-step organic reactions, including the formation of isoxazole and pyrimidine rings. The process often utilizes various reagents such as ethylacetoacetate and anhydrous zinc chloride, followed by hydrolysis to yield the desired carboxamide derivative. Characterization techniques like FTIR, NMR, and elemental analysis are employed to confirm the structure of the synthesized compound .
Analgesic and Anti-inflammatory Properties
Research has indicated that isoxazole derivatives exhibit notable analgesic and anti-inflammatory effects. For instance, studies have shown that compounds with similar structures to this compound can inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. These compounds have been evaluated using various models, including acetic acid-induced writhing assays and hot plate tests in mice .
Table 1: Analgesic and Anti-inflammatory Activity of Isoxazole Derivatives
| Compound | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | COX-2 Inhibition | TBD | |
| 4,5-diphenyl isoxazoline | Analgesic | TBD | |
| 3,4-diaryl isoxazoles | Dual Inhibitor (p38α MAPK) | TBD |
Antitumor Activity
The compound has also been investigated for its potential antitumor properties. Isoxazole derivatives have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. For instance, specific modifications to the isoxazole structure have resulted in increased cytotoxicity against colon cancer cell lines .
Table 2: Antitumor Activity of Isoxazole Derivatives
| Compound | Cancer Type | Activity | Reference |
|---|---|---|---|
| This compound | Ovarian Cancer | Potent Inhibitor | |
| N-phenyl isoxazoles | Colon Cancer | Cytotoxic |
Neurological Disorders
The analgesic properties of isoxazole derivatives suggest their potential use in treating neurological disorders characterized by pain, such as neuropathic pain conditions. Compounds like this compound may interact with nicotinic acetylcholine receptors, providing a pathway for developing new analgesics aimed at central nervous system disorders .
Anti-inflammatory Applications
Given its anti-inflammatory activity, this compound could be further explored for therapeutic applications in diseases such as rheumatoid arthritis and other inflammatory conditions where COX inhibition plays a critical role .
Mechanism of Action
The mechanism of action of 6-hydroxy-N-(isoxazol-3-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 5-amino-3-substituted-1,2,4-triazin-6-yl derivatives.
Pyrimidine Derivatives: Compounds with pyrimidine rings, such as 4-aminopyrimidine derivatives.
Uniqueness
6-hydroxy-N-(isoxazol-3-yl)pyrimidine-4-carboxamide is unique due to its combined isoxazole and pyrimidine rings, which confer distinct biological activities and chemical properties. This dual-ring structure enhances its potential as a versatile compound in various scientific and industrial applications.
Biological Activity
6-Hydroxy-N-(isoxazol-3-yl)pyrimidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in immunoregulation and anticancer properties. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with an isoxazole moiety, which is known to influence its biological activity. The presence of hydroxyl and carboxamide groups enhances its solubility and reactivity, making it a suitable candidate for further pharmacological studies.
Immunomodulatory Effects
Research indicates that derivatives of isoxazole, including this compound, exhibit significant immunomodulatory effects. In vitro studies have demonstrated that this compound can regulate the expression of various cytokines and chemokines. For instance, it has been shown to upregulate fractalkine (CX3CL1) and IL-17F while downregulating IL-10 and TLR4, suggesting its role as an immunosuppressive agent .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Isoxazole derivatives are known to possess histone deacetylase (HDAC) inhibitory activity, which is crucial for cancer therapy. Specifically, compounds with similar structures have demonstrated selective inhibition against various HDAC isoforms, indicating their potential as anticancer agents .
The mechanisms underlying the biological activities of this compound include:
- Cytokine Modulation : The compound alters the expression levels of key cytokines involved in immune responses.
- HDAC Inhibition : By inhibiting HDACs, it may induce apoptosis in cancer cells and promote cell cycle arrest .
- Regulation of T Cell Activation : It enhances the proliferation of CD4+ T cells while modulating other immune cell populations .
Study on Immunosuppressive Effects
In a study examining the immunosuppressive effects of isoxazole derivatives, this compound was shown to significantly reduce PHA-induced proliferation of PBMCs and LPS-induced TNFα production in human blood cultures. This indicates its potential utility in treating autoimmune conditions .
Anticancer Activity Assessment
A recent investigation into the anticancer properties of similar compounds revealed that they exhibited significant cytotoxicity against various cancer cell lines, including HeLa and A549. The IC50 values ranged from 0.01 µM to 0.46 µM, showcasing their potency as potential therapeutic agents against tumors .
Data Tables
| Activity | IC50 Value (µM) | Cell Line |
|---|---|---|
| Cytotoxicity | 0.01 | MCF7 |
| Cytotoxicity | 0.46 | A549 |
| HDAC Inhibition (HDAC6) | Lower than 0.1 | Various |
Q & A
Q. What synthetic routes are recommended for 6-hydroxy-N-(isoxazol-3-yl)pyrimidine-4-carboxamide, and how can reaction conditions be optimized?
A general approach involves multi-step condensation reactions using precursors like isoxazol-3-amine and pyrimidine derivatives. Ultrasound-assisted synthesis (e.g., 4-hour ultrasonic treatment in ethanol with Yb(OTf)₃ as a catalyst) achieves ~95% purity without recrystallization . Optimization strategies include:
- Catalyst selection : Ytterbium triflate enhances cyclization efficiency in heterocyclic systems.
- Solvent choice : Ethanol or dichloromethane (DCM) balances solubility and reactivity.
- Temperature control : Room temperature minimizes side reactions during heterocycle formation.
Q. Which spectroscopic techniques are critical for structural characterization?
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, hydroxy groups at δ 10–12 ppm) and confirms substitution patterns .
- Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 300–350) and fragmentation patterns validate the molecular formula .
- Elemental analysis : Matches calculated vs. experimental C/H/N percentages (e.g., ±0.3% deviation) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Temperature : Store at –20°C in anhydrous conditions to prevent hydrolysis of the carboxamide group.
- Light sensitivity : Amber vials reduce photodegradation of the isoxazole ring .
- Solvent compatibility : DMSO or methanol preserves solubility without inducing decomposition .
Advanced Research Questions
Q. How can bioactivity data discrepancies across studies be systematically addressed?
Contradictions in enzyme inhibition or cytotoxicity results often arise from:
- Assay variability : Standardize protocols (e.g., Src/Abl kinase inhibition assays at 10 µM ATP concentration) .
- Cellular models : Compare results across primary cells vs. immortalized lines (e.g., HT-29 vs. HeLa) to assess tissue-specific effects .
- Dose-response validation : Use IC₅₀ curves with ≥6 data points to ensure reproducibility .
Q. What computational strategies predict binding affinity with target enzymes?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with α7 nicotinic acetylcholine receptors or kinase domains. Prioritize binding poses with hydrogen bonds to the pyrimidine’s hydroxy group and isoxazole’s nitrogen .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes (e.g., RMSD < 2.0 Å indicates stable binding) .
Q. How can regioselective functionalization of the pyrimidine ring be achieved?
Q. What strategies validate the compound’s role in modulating oxidative stress pathways?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
